4-[methyl(phenyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
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Description
4-[methyl(phenyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide is a useful research compound. Its molecular formula is C24H20N4O5S3 and its molecular weight is 540.63. The purity is usually 95%.
BenchChem offers high-quality 4-[methyl(phenyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[methyl(phenyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Research has demonstrated the potential of sulfonamide derivatives as anticancer agents. For instance, indapamide derivatives synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide have shown proapoptotic activity against melanoma cell lines, with specific compounds exhibiting anticancer activity through growth inhibition and enzyme inhibition (Ö. Yılmaz et al., 2015). This underscores the potential of sulfonamide-based compounds in developing treatments for cancer.
Enzyme Inhibition
Sulfonamide compounds have been extensively studied for their ability to inhibit human carbonic anhydrase isoforms, which is crucial in designing drugs for glaucoma, edema, and other diseases. Research into benzene sulfonamide derivatives has revealed their potential to selectively inhibit various human carbonic anhydrase isoforms, highlighting the role of structural features in determining biological activity (S. Distinto et al., 2019). This research area is significant for understanding how modifications in the sulfonamide scaffold can impact therapeutic efficacy and selectivity.
Material Science Applications
Beyond pharmacological applications, sulfonamide derivatives are also explored in material science, particularly in surface coating applications. The synthesis of sulphonamide Schiff bases and their metal complexes has been investigated for their potential as flame retardant and antimicrobial additives in polyurethane varnish formulations. Such studies indicate that these compounds can enhance the flame retardancy and antimicrobial properties of coatings without negatively impacting their mechanical resistance (H. A. El‐Wahab et al., 2020).
Antimicrobial and Antioxidant Properties
Sulfonamide derivatives are also recognized for their antimicrobial and antioxidant properties. Compounds synthesized from sulfamethoxazole have shown significant analgesic, anti-inflammatory, antioxidant, and antimicrobial activities, presenting a promising avenue for developing new therapeutic agents with broad-spectrum biological activities (J. Sahoo et al., 2020).
properties
IUPAC Name |
4-[methyl(phenyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S3/c1-3-15-28-21-14-13-20(35(25,30)31)16-22(21)34-24(28)26-23(29)17-9-11-19(12-10-17)36(32,33)27(2)18-7-5-4-6-8-18/h1,4-14,16H,15H2,2H3,(H2,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDHDEBCQMAWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[methyl(phenyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.